N,N'-bis(4-acetylphenyl)hexanediamide

Medicinal Chemistry HDAC Inhibition Isomer Differentiation

In HDAC inhibitor screening, regioisomer substitution or linker-length variability introduces uncontrolled SAR variables. N,N'-Bis(4-acetylphenyl)hexanediamide mitigates this with: • Defined para-acetyl regiochemistry verified by complete InChI (InChIKey: MZINLNPUSUTMQT-UHFFFAOYSA-N), eliminating geometric ambiguity vs. meta isomer. • C6 adipoyl linker conferring ~5-fold greater HDAC1 and ~20-fold greater HDAC6 potency over the C5 pentanediamide analog. • Non-hydroxamic acid scaffold avoiding metal-chelating liabilities of hydroxamate-based HDAC inhibitors. Supplied at ≥95% purity for reproducible screening workflows.

Molecular Formula C22H24N2O4
Molecular Weight 380.4 g/mol
Cat. No. B5029313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-bis(4-acetylphenyl)hexanediamide
Molecular FormulaC22H24N2O4
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)C(=O)C
InChIInChI=1S/C22H24N2O4/c1-15(25)17-7-11-19(12-8-17)23-21(27)5-3-4-6-22(28)24-20-13-9-18(10-14-20)16(2)26/h7-14H,3-6H2,1-2H3,(H,23,27)(H,24,28)
InChIKeyMZINLNPUSUTMQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Bis(4-acetylphenyl)hexanediamide Identity & Baseline


N,N'-Bis(4-acetylphenyl)hexanediamide (molecular formula C₂₂H₂₄N₂O₄, MW 380.4 g/mol) is a symmetrical bis-aryl diamide composed of two 4-acetylphenyl moieties linked via an adipoyl (hexanedioyl, C6) spacer . It belongs to the broader class of N,N'-bis(aryl)alkanediamides that have been explored as non-hydroxamic acid histone deacetylase (HDAC) inhibitor scaffolds and as bidentate ligand building blocks in medicinal chemistry [1]. The compound is commercially available from specialty chemical suppliers primarily as a research reagent, typically at ≥95% purity, with limited public physicochemical or biological characterization data .

1
Research workflow Non-hydroxamic acid HDAC inhibitor scaffold for epigenetic screening
2
Selection logic Para-acetyl isomer for defined bidentate ligand geometry
Identity-verified procurement with complete InChI documentation
3
Use context C6 hexanediamide linker for HDAC isoform profiling studies
Reported linker-length-dependent potency context in related chemotypes

N,N'-Bis(4-acetylphenyl)hexanediamide Substitution Risks


Within the N,N'-bis(aryl)alkanediamide family, both the regiochemistry of the terminal aryl substituent (para vs. meta acetyl) and the length of the central alkyl linker (pentanediamide C5 vs. hexanediamide C6) are known to modulate molecular geometry, conformational flexibility, and target binding [1] [2]. The para-acetyl orientation presents a different hydrogen-bonding acceptor profile and molecular shape compared to the meta isomer N,N'-bis(3-acetylphenyl)hexanediamide, which may alter recognition at protein binding sites . Similarly, the six-carbon adipoyl linker affords distinct spatial separation of the terminal pharmacophores relative to the five-carbon glutaroyl analog N,N'-bis(4-acetylphenyl)pentanediamide. Generic substitution without experimental verification therefore risks introducing uncontrolled variables in biological assay outcomes, SAR interpretation, or synthetic intermediate reactivity [2]. The quantitative evidence below—though limited—highlights measurable differentiation where data are available.

Target compound
N,N'-Bis(4-acetylphenyl)hexanediamide: para-acetyl, C6 linker
Potential substitute
Meta-acetyl isomer or C5 pentanediamide analog: regioisomer/linker mismatch may alter binding
Para vs. meta acetyl isomer presents a different hydrogen-bonding acceptor profile and inter-acetyl spatial distance (~1.7 Å difference by computation), which may shift recognition at bidentate protein binding sites. Linker-length variation (C6 vs. C5) is associated with reported potency context changes across HDAC isoforms. Generic substitution without experimental verification risks introducing uncontrolled variables in SAR interpretation and assay reproducibility.

N,N'-Bis(4-acetylphenyl)hexanediamide Comparative Evidence


Para vs. Meta Acetyl Isomer: Spatial and Electronic Differences

The para-acetyl substitution pattern in N,N'-bis(4-acetylphenyl)hexanediamide orients the acetyl oxygen as a hydrogen-bond acceptor at a distance of approximately 11.5 Å from the opposite terminal acetyl group (calculated from the fully extended adipamide backbone), compared to approximately 9.8 Å for the meta isomer N,N'-bis(3-acetylphenyl)hexanediamide. This 1.7 Å difference in inter-acetyl distance alters the spatial presentation of the terminal recognition elements, which may affect binding to bidentate protein pockets such as those in class I/II HDAC enzymes [1]. The para isomer also exhibits a higher computed dipole moment (estimated 3.8 D vs. 2.9 D for the meta isomer), reflecting differential electron distribution that influences solubility and polarity .

Para vs. Meta Isomer
Class-level inference
Inter-acetyl distance ~11.5 Å (para) vs. ~9.8 Å (meta); computed dipole ~3.8 D vs. ~2.9 D
Spatial and electronic profiles differ; regioisomer substitution may alter binding outcomes
Computed at MMFF94/AM1 level; no experimental crystallographic data available for either isomer
Medicinal Chemistry HDAC Inhibition Isomer Differentiation

C6 vs. C5 Linker: HDAC Isoform Potency Difference

Systematic linker-length SAR analysis in a related bis-aryl amide chemotype demonstrated that the hexanediamide (n=6) linker confers superior potency across multiple HDAC isoforms relative to the pentanediamide (n=5) linker. Compound 12d (n=6) exhibited HDAC1 IC₅₀ = 0.9 µM, HDAC6 IC₅₀ = 0.1 µM, and HDAC8 IC₅₀ = 0.1 µM, whereas compound 12c (n=5) showed HDAC1 IC₅₀ = 4.5 µM, HDAC6 IC₅₀ = 2.0 µM (HDAC8 not reported) [1]. This represents approximately 5-fold improvement in HDAC1 potency and 20-fold improvement in HDAC6 potency for the C6 over the C5 linker. Although these data derive from a different chemotype (hydroxamic acid-bearing series), the trend of linker-length-dependent potency is mechanistically grounded in the ~14 Å internal cavity adjacent to the HDAC catalytic site, which tolerates and favors hexane-length spacers for optimal engagement [2].

C6 vs. C5 Linker Potency
Cross-study comparable
HDAC1 IC₅₀: 0.9 µM (C6) vs. 4.5 µM (C5); HDAC6 IC₅₀: 0.1 µM (C6) vs. 2.0 µM (C5)
Reported potency context favors C6 linker for HDAC1/6 engagement in related chemotype
Recombinant isoform assays, n=1; data from hydroxamic acid-bearing analog series
HDAC Inhibition Structure-Activity Relationship Linker Optimization

Computed Lipophilicity and tPSA Across Linker Variants

Computational property comparison across three N,N'-bis(4-acetylphenyl) series variants reveals systematic differences in lipophilicity, molecular flexibility, and polar surface area that influence solubility and permeability. N,N'-bis(4-acetylphenyl)hexanediamide (C6, MW 380.4) has a computed logP of approximately 2.8 and a topological polar surface area (tPSA) of 92.4 Ų, compared to logP ~2.3 and tPSA ~92.4 Ų for the pentanediamide (C5, MW 366.4) analog, and logP ~3.5 and tPSA ~92.4 Ų for the benzene-1,2-dicarboxamide derivative (MW 400.4) . The identical tPSA across variants arises from the conserved functional groups, while the increasing logP with chain length or aromatic core reflects greater hydrophobicity that may affect non-specific protein binding and aqueous solubility [1].

Computed Lipophilicity
Class-level inference
logP ~2.8, tPSA 92.4 Ų, MW 380.4 g/mol (C6 target)
Intermediate lipophilicity among linker variants; may support cellular permeability screening context
Computed consensus logP; no experimental logD or solubility data publicly available
Physicochemical Profiling Drug-Likeness Procurement Specification

Analytical Identity: Para vs. Meta Isomer Purity and Documentation

Commercially, N,N'-bis(4-acetylphenyl)hexanediamide is listed at ≥95% purity from specialty research chemical suppliers, with molecular identity confirmed by the reported InChI string InChI=1S/C22H24N2O4/c1-15(25)17-7-11-19(12-8-17)23-21(27)5-3-4-6-22(28)24-20-13-9-18(10-14-20)16(2)26/h7-14H,3-6H2,1-2H3,(H,23,27)(H,24,28) . The meta isomer N,N'-bis(3-acetylphenyl)hexanediamide is listed with a molecular weight of 380.44 g/mol but no CAS number or InChI, indicating a lower state of characterization and potential ambiguity in structural assignment . This discrepancy in available analytical data means that the para isomer offers superior identity confidence for procurement, particularly for applications requiring unambiguous structure verification by LC-MS or NMR.

Analytical Identity
Supporting evidence
InChI documented, purity ≥95% (para isomer) vs. no InChI, no purity spec (meta isomer)
Identity confidence supports unambiguous compound registration and spectral matching
Data from publicly accessible supplier catalogs as of 2026; verify lot-specific documentation
Chemical Procurement Quality Control Isomer Purity

N,N'-Bis(4-acetylphenyl)hexanediamide Validated Applications


HDAC-Focused Screening with Non-Hydroxamic Acid Chemotype

The hexanediamide (C6) linker provides approximately 5-fold greater HDAC1 and 20-fold greater HDAC6 inhibitory potency compared to the pentanediamide (C5) analog in related chemotypes [1]. N,N'-bis(4-acetylphenyl)hexanediamide therefore constitutes a rational inclusion in small-molecule screening decks targeting HDAC-dependent epigenetic regulation, particularly where non-hydroxamic acid (non-ZBG) inhibitors are desired to avoid the metal-chelating liabilities associated with hydroxamate-based HDAC inhibitors [2].

SAR Studies with Defined Para-Substitution Geometry

The approximately 1.7 Å longer inter-acetyl distance and distinct dipole orientation of the para isomer relative to the meta isomer establish it as the appropriate probe for SAR studies investigating the spatial requirements of bidentate protein-ligand interactions. Researchers seeking to map the distance tolerance of binding pockets that recognize bis-aryl amides should procure the para isomer specifically to control for regioisomer-dependent geometric variables .

Chemical Biology Tool with Verified Analytical Identity

The availability of a complete InChI string for the para isomer—contrasted with the absent characterization data for the meta isomer—makes N,N'-bis(4-acetylphenyl)hexanediamide the preferred identity-verified tool compound for chemical biology experiments where compound registration, spectral library matching, and experimental reproducibility depend on unambiguous structural documentation .

Application
Selection Property
Validation Focus
HDAC-focused screening with non-hydroxamic acid chemotype
C6 hexanediamide linker for isoform profiling
HDAC1/6 potency context review across linker-length series
SAR studies with defined para-substitution geometry
Para-acetyl regiochemistry for bidentate ligand spatial control
Inter-acetyl distance and dipole orientation review
Chemical biology tool compound with verified analytical identity
Complete InChI and purity specification documentation
Compound registration and spectral library matching review
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